molecular formula C7H5ClO2 B032906 4-Chlorobenzoic Acid-d4 CAS No. 85577-25-9

4-Chlorobenzoic Acid-d4

Cat. No.: B032906
CAS No.: 85577-25-9
M. Wt: 160.59 g/mol
InChI Key: XRHGYUZYPHTUJZ-RHQRLBAQSA-N
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Description

4-Chlorobenzoic Acid-d4 (C₇D₄ClCO₂H) is a deuterated isotopologue of 4-chlorobenzoic acid (4-CBA), where four hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This stable isotope-labeled compound (CAS: 85577-25-9) has a molecular weight of 160.59 g/mol, compared to 156.57 g/mol for its non-deuterated counterpart . It serves as a critical internal standard in mass spectrometry (LC-MS/MS) for quantifying trace levels of 4-CBA in environmental and biological samples, leveraging its isotopic signature to avoid co-elution interferences . Additionally, it is utilized in antifungal research and drug metabolism studies due to its structural similarity to bioactive chlorinated aromatics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzoic Acid-d4 can be synthesized through the deuteration of 4-Chlorobenzoic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 4-Chlorobenzoic Acid. The process is carried out in specialized reactors designed to handle deuterium gas or deuterium oxide. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Usage: 4-Chlorobenzoic Acid-d4 serves as a standard in NMR spectroscopy for studying reaction mechanisms and molecular structures. The presence of deuterium enhances the resolution and accuracy of spectral data, allowing for detailed analysis of molecular interactions .
  • Metabolic Studies
    • Purpose: In metabolic research, this compound is utilized to trace the pathways of chlorinated benzoic acids within biological systems. Its deuterated nature allows for precise tracking of metabolic processes without interference from non-labeled compounds .
  • Pharmacokinetic Studies
    • Application: The compound is employed in pharmacokinetic studies to understand the metabolism and distribution of chlorinated benzoic acids in vivo. Deuteration can influence the pharmacokinetic profiles of drugs, potentially leading to enhanced stability and prolonged action .
  • Development of New Materials
    • Industry Use: It is applied in the development of new materials and chemical processes where isotopic labeling is essential for accurate analysis and quantification .

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, toxicity, and metabolic behavior.

Pharmacological Effects

  • Toxicity Assessment: In vitro assays indicate that this compound exhibits negative mutagenicity, suggesting a low potential for genetic damage .
  • Metabolism: The compound is primarily excreted as a glycine conjugate in urine, which is crucial for evaluating its potential toxicity and therapeutic efficacy .

Case Study 1: Antihemorrhagic Activity

In a study assessing the antihemorrhagic properties of chlorobenzoic acids, it was found that this compound could inhibit venom-induced hemorrhagic lesions in ddY mice. This suggests its potential therapeutic applications in managing snake bites or hemorrhagic conditions .

Case Study 2: Metabolomics Application

A metabolomics study utilized deuterated standards including this compound to identify biochemical markers associated with various diseases. The stability provided by deuteration allowed for precise quantification of metabolites in complex biological matrices, enhancing the reliability of the results .

Mechanism of Action

The mechanism of action of 4-Chlorobenzoic Acid-d4 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct isotopic signature that can be detected using various analytical techniques, such as mass spectrometry. This allows researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
4-Chlorobenzoic Acid-d4 C₇D₄ClCO₂H 160.59 -Cl (para), -COOH, D₄ LC-MS internal standard, antifungal studies
4-Chlorobenzoic Acid C₇H₅ClO₂ 156.57 -Cl (para), -COOH Intermediate in PCB degradation
3-Chlorobenzoic Acid C₇H₅ClO₂ 156.57 -Cl (meta), -COOH Cocrystal/salt formation in supramolecular chemistry
4-Fluorobenzoic Acid C₇H₅FO₂ 140.11 -F (para), -COOH Antibacterial agents (lower activity vs. 4-Cl)
4-Bromobenzoic Acid C₇H₅BrO₂ 201.02 -Br (para), -COOH Mechanochemical oxidation studies
4-Chlorobenzyl Chloride C₇H₆Cl₂ 161.03 -Cl (para), -CH₂Cl X-ray crystallography, halogen bonding studies

Key Observations :

  • Halogen Position : The para-substituted Cl in 4-CBA-d4 and 4-CBA enhances steric hindrance and electronic effects, making them more resistant to microbial degradation compared to meta-substituted analogs like 3-CBA .
  • Isotopic Effects : Deuterium in 4-CBA-d4 increases molecular weight by ~4 g/mol and slightly alters vibrational modes (e.g., C=O stretching shifts in Raman spectra), though chemical reactivity remains comparable to 4-CBA .

Degradation Pathways

  • 4-CBA-d4 vs. 4-CBA: Both undergo microbial dehalogenation via Pseudomonas and Arthrobacter spp., yielding 4-hydroxybenzoic acid. However, the kinetic isotope effect (KIE) in 4-CBA-d4 may slow dehalogenase activity, as deuterium bonds are stronger than hydrogen bonds .
  • 4-Fluorobenzoic Acid : The smaller, more electronegative fluorine atom reduces steric hindrance, enabling faster degradation than 4-CBA in Pseudomonas spp. .
  • 4-Bromobenzoic Acid : Larger bromine atoms hinder enzymatic attack, resulting in slower degradation rates compared to 4-CBA .

Analytical Utility

  • 4-CBA-d4 is indispensable in LC-MS/MS for distinguishing 4-CBA from co-eluting isomers like 2-CBA. Its deuterated structure ensures minimal retention time overlap, improving quantification accuracy . Non-deuterated analogs lack this specificity.

Biological Activity

4-Chlorobenzoic acid-d4 (C7_7H4_4ClO2_2D4_4) is a deuterated derivative of 4-chlorobenzoic acid, commonly used as a stable isotope in various biological and chemical studies. This compound has garnered attention due to its potential biological activities, particularly in plant defense mechanisms and its implications in medicinal chemistry.

This compound is characterized by the presence of a chlorine atom at the para position of the benzoic acid moiety, along with four deuterium atoms replacing hydrogen atoms. This modification aids in tracing metabolic pathways and understanding the compound's interactions within biological systems.

Plant Defense Mechanisms

Research indicates that 4-chlorobenzoic acid can act as an immune potentiator in plants. A study demonstrated that it promotes cell death in Arabidopsis thaliana, similar to the effects of salicylic acid (SA), which is known for its role in plant defense responses against pathogens. The compound was found to enhance disease resistance against both avirulent and virulent bacterial strains, suggesting its utility in agricultural practices to improve crop resilience .

Table 1: Effects of 4-Chlorobenzoic Acid on Plant Pathogen Resistance

CompoundPathogen ResistanceCell Death Induction
4-Chlorobenzoic AcidYesYes
Salicylic AcidYesYes
ImprimatinC1YesYes

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-chlorobenzoic acid. In animal studies, no significant adverse effects were observed at doses up to approximately 160 mg/kg-day. Histological examinations of liver and kidney tissues did not reveal any toxicological concerns, indicating a favorable safety margin for potential therapeutic applications .

Table 2: Summary of Toxicological Findings

Study ReferenceDose (mg/kg-day)Observations
Kieckebusch et al. (1960)Up to 160No adverse effects
D’eng et al. (1983)UnspecifiedIncreased liver markers, limited data

The mechanism through which 4-chlorobenzoic acid exerts its biological activity appears to involve modulation of signaling pathways related to plant immune responses. It is hypothesized that the compound may act as a partial agonist of SA, influencing gene expression associated with defense mechanisms without significantly altering endogenous SA levels .

Case Studies

  • ImprimatinC Derivatives : In a study exploring the structure-activity relationships of related compounds, it was found that derivatives like ImprimatinC1 and C2 could be metabolized into 4-chlorobenzoic acid, which retained immune-potentiating properties similar to those observed with the parent compounds .
  • Chronic Exposure Studies : Long-term exposure studies in dogs indicated no significant health impacts over extended periods when administered 3 g/day of p-chlorobenzoic acid, suggesting a low risk profile for chronic exposure .

Q & A

Basic Research Questions

Q. How is 4-Chlorobenzoic Acid-d4 synthesized, and what isotopic purity considerations are essential for its use as an internal standard?

  • Methodological Answer : Synthesis typically involves acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O or DCl) under controlled conditions. Isotopic purity (>95%) is validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. Purification steps, such as recrystallization or chromatography, are critical to remove non-deuterated impurities. Certificates of Analysis (COA) from suppliers should detail isotopic enrichment and batch-specific data .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ion suppression. Method validation should include spike-and-recovery experiments in relevant biospecimens (e.g., plasma, urine) and calibration curves spanning physiological concentrations .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. For working solutions, use deuterium-depleted solvents to minimize back-exchange. Stability under freeze-thaw cycles should be tested via repeated LC-MS analysis, with degradation monitored by tracking non-deuterated byproducts .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in deuterium incorporation efficiency during this compound synthesis?

  • Methodological Answer : Batch inconsistencies may arise from incomplete deuteration or solvent impurities. Employ kinetic isotope effect studies to optimize reaction time and temperature. Use high-resolution MS to map deuterium distribution and identify under-deuterated species. Cross-validate synthetic protocols with independent labs to isolate procedural vs. reagent-related variability .

Q. How can researchers assess the long-term stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (e.g., 40°C) and humidity. Monitor degradation via LC-MS, focusing on peaks corresponding to non-deuterated 4-Chlorobenzoic Acid. Compare results with real-time stability data stored at -80°C. Statistical tools like Arrhenius modeling predict shelf-life under standard conditions .

Q. What methodologies are effective for tracing isotopic interference in this compound during metabolic pathway studies?

  • Methodological Answer : Use dual-isotope tracer techniques (e.g., ¹³C and ²H labeling) to distinguish endogenous vs. exogenous sources. Employ high-resolution orbitrap MS to resolve overlapping isotopic peaks. Normalize data using internal standards with identical deuterium positions but distinct carbon labeling .

Q. Data Analysis and Validation

Q. How should researchers validate the absence of matrix effects when using this compound in quantitative assays?

  • Methodological Answer : Perform post-column infusion experiments to identify ion suppression/enhancement zones in the chromatogram. Compare analyte response in neat solvent vs. matrix-spiked samples. Use matrix-matched calibration standards and report relative recovery rates (85–115%) as per FDA bioanalytical guidelines .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound isotopic purity?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to batch COA data, focusing on deuterium content, residual solvents, and impurities. Establish acceptance criteria (e.g., ±2% deuterium enrichment) and use control charts to monitor production consistency. Outliers should trigger root-cause investigations into synthesis or purification steps .

Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGYUZYPHTUJZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006147
Record name 4-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85577-25-9
Record name 4-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
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0.38 g
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reactant
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0.027 g
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reactant
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cobalt(II) acetate
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0.004 g
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catalyst
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5 g
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Synthesis routes and methods II

Procedure details

Gilman et al., J. Am. Chem. Soc. 1940, 62, 2327f. describes the synthesis of benzoic acid derivatives by lithiation of the corresponding aryl bromides and subsequent carboxylation. The preparation of 2-methylbenzoic acid by reaction of o-bromotoluene with n-butyllithium and subsequent carboxylation with solid CO2 achieves a yield of 83.8%. The reaction of 4-chlorobromobenzene with n-butyllithium and CO2 gives 4-chlorobenzoic acid with a 90% yield.
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2327f
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aryl bromides
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Synthesis routes and methods III

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
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5 g
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reactant
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cobalt(II) acetate
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0.004 g
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catalyst
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Synthesis routes and methods IV

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
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reactant
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1.09 kg
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catalyst
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2.23 kg
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solvent
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109.1 kg
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reactant
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aldehyde
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12.36 kg
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aldehyde
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Synthesis routes and methods V

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.
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400 g
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40 g
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6 g
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2 g
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280 g
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aldehyde
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